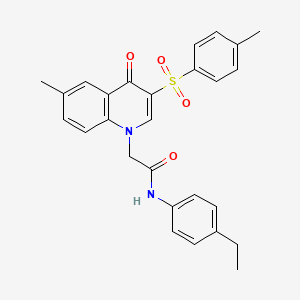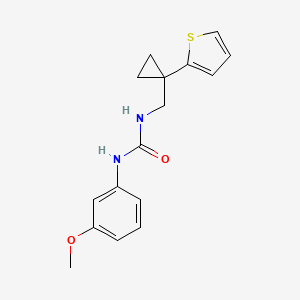![molecular formula C10H14F6N2O4 B2799579 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) CAS No. 1059700-17-2](/img/structure/B2799579.png)
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid)” is a chemical compound with the CAS Number: 1059700-17-2 . Its IUPAC name is 3-methyl-3,6-diazabicyclo[3.1.1]heptane bis(2,2,2-trifluoroacetate) . The molecular weight of this compound is 340.22 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-6(4-8)7-5;23-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.科学的研究の応用
Analytical Methodologies
3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) and its derivatives have been instrumental in the development of advanced analytical methodologies. For instance, the trifluoroacetyl derivatives of bile acid methyl esters have been analyzed using gas-liquid chromatography (GLC), showcasing the compound's utility in enhancing the analytical separation and identification of complex mixtures. This application is crucial in biological materials analysis, including samples from human and animal sources, facilitating a deeper understanding of bile acid profiles and their physiological implications (Kuksis, 1965).
Organic Light-Emitting Diodes (OLEDs)
The compound has found applications in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The structural design and synthesis of BODIPY-based organic semiconductors, which often incorporate trifluoroacetic acid derivatives, have been pivotal in advancing OLED technology. These materials have shown potential as 'metal-free' infrared emitters, highlighting their significance in creating more efficient and environmentally friendly electronic devices (Squeo & Pasini, 2020).
Catalytic Oxidation Processes
The compound's derivatives have also been explored in catalytic oxidation processes, which are essential in chemical synthesis. Selective oxidation of cyclohexene, for instance, demonstrates the compound's role in producing industrially valuable intermediates through controllable reactions. This application underscores the importance of such compounds in facilitating targeted chemical transformations, optimizing yields, and minimizing by-products (Cao et al., 2018).
Environmental Contaminant Analysis
In environmental science, derivatives of 3-Methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) have been crucial in studying and understanding the behavior and impact of perfluorinated acids (PFAs) in various ecosystems. These studies are vital for developing strategies to mitigate the environmental and health risks associated with PFAs, contributing to safer water and wastewater treatment methods (Rayne & Forest, 2009).
Synthetic Chemistry
Furthermore, the compound and its derivatives serve as key intermediates in synthetic chemistry, enabling the construction of complex molecular architectures. Their application in synthesizing benzimidazoles, quinoxalines, and benzo[1,5]diazepines from o-phenylenediamines exemplifies the versatility and utility of these compounds in creating pharmacologically active molecules, thereby contributing to advances in medicinal chemistry (Ibrahim, 2011).
Safety and Hazards
The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The associated precautionary statements include P261, P305+P351+P338, and others .
特性
IUPAC Name |
3-methyl-3,6-diazabicyclo[3.1.1]heptane;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2C2HF3O2/c1-8-3-5-2-6(4-8)7-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPGQVJMJWYAVNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(C1)N2.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1059700-17-2 |
Source


|
| Record name | 3-methyl-3,6-diazabicyclo[3.1.1]heptane; bis(trifluoroacetic acid) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)



![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2799512.png)
![N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dichlorobenzamide](/img/structure/B2799515.png)
![5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one](/img/structure/B2799516.png)
![1-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2799518.png)
